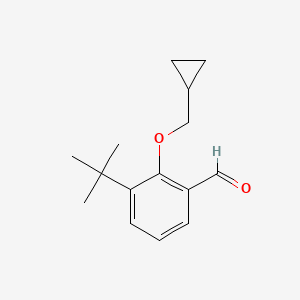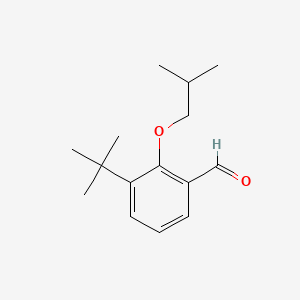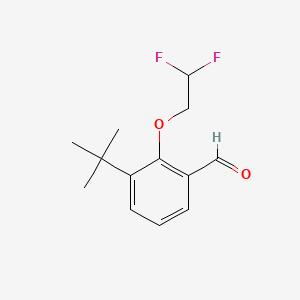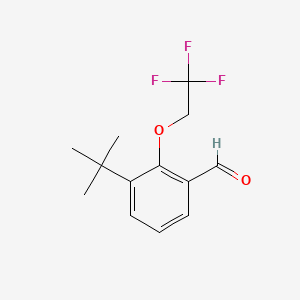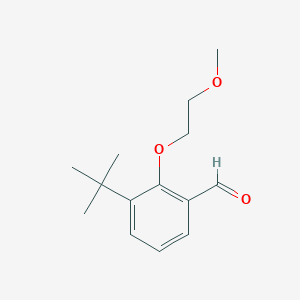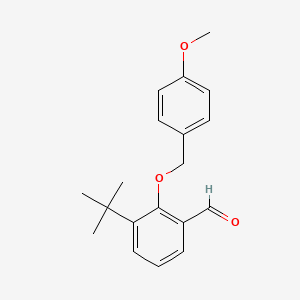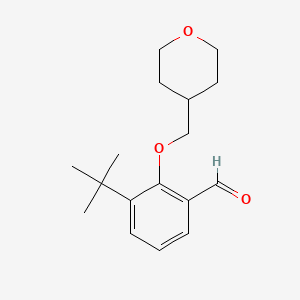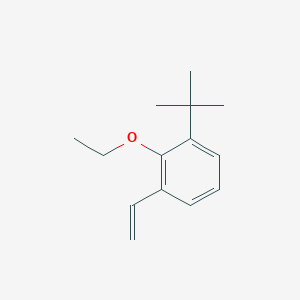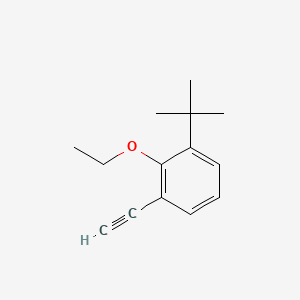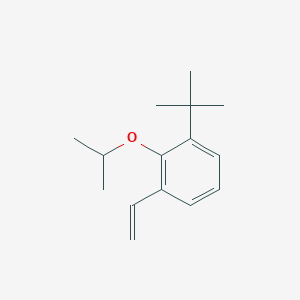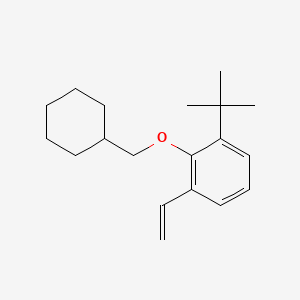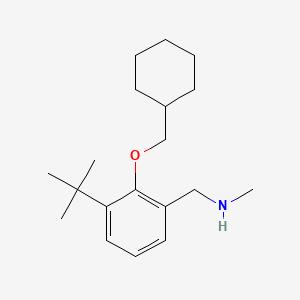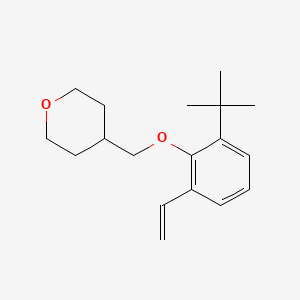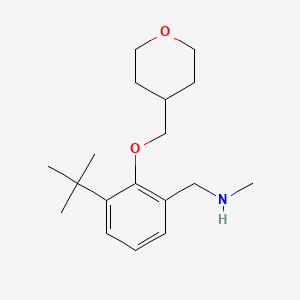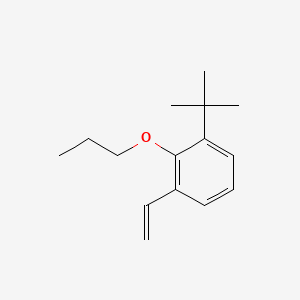
1-(tert-Butyl)-2-propoxy-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-2-propoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a propoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-Butyl)-2-propoxy-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 2-propoxy-3-vinylbenzene with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(tert-Butyl)-2-propoxy-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can undergo hydrogenation reactions to reduce the vinyl group to an ethyl group using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major products formed from these reactions include epoxides, diols, ethyl derivatives, and various substituted benzene compounds.
Scientific Research Applications
1-(tert-Butyl)-2-propoxy-3-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins, to investigate their structure and function.
Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-propoxy-3-vinylbenzene involves its interaction with various molecular targets and pathways The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules The propoxy group can participate in hydrogen bonding and other non-covalent interactions, while the vinyl group can undergo polymerization or addition reactions
Comparison with Similar Compounds
1-(tert-Butyl)-2-propoxy-3-vinylbenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-2-methoxy-3-vinylbenzene: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.
1-(tert-Butyl)-2-ethoxy-3-vinylbenzene: Contains an ethoxy group, which may influence its solubility and chemical properties differently.
1-(tert-Butyl)-2-propoxy-4-vinylbenzene:
Properties
IUPAC Name |
1-tert-butyl-3-ethenyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-6-11-16-14-12(7-2)9-8-10-13(14)15(3,4)5/h7-10H,2,6,11H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZAHBBIGFUFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1C(C)(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
